2-(2,5-Dimethylfuran-3-yl)propanoic acid
Description
Properties
IUPAC Name |
2-(2,5-dimethylfuran-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-4-8(7(3)12-5)6(2)9(10)11/h4,6H,1-3H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWDWLCLDOQOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240526-46-8 | |
| Record name | 2-(2,5-dimethylfuran-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reflux of 2,3-Diacetylsuccinate Diethyl Ester in Hydrochloric Acid
A more recent and industrially viable method involves refluxing 2,3-diacetylsuccinate diethyl ester in hydrochloric acid solution (≥0.1N, optimally 3N) using either oil bath or microwave heating. This process yields a mixture of products including 2,5-dimethylfuran-3,4-dicarboxylic acid, its diethyl ester, and ethyl 2,5-dimethylfuran-3-carboxylate. The reaction conditions can be tuned to selectively favor the desired product.
| Parameter | Condition | Outcome |
|---|---|---|
| Starting material | 2,3-diacetylsuccinate diethyl ester (0.72 mmol) | - |
| Acid concentration | 1N to 3N HCl | Product distribution varies |
| Heating method | Oil bath or microwave reflux | Efficient cyclization |
| Reaction time | 1 hour | Complete reaction |
| Work-up | Ether extraction, washing, drying, chromatography | Purification of products |
Yields from typical reaction (1N HCl, microwave reflux 1 h):
| Product | Physical State | Yield (%) |
|---|---|---|
| Ethyl 2,5-dimethylfuran-3-carboxylate | Colorless oil | 20% |
| 2,5-Dimethylfuran-3,4-dicarboxylic acid | White crystals | 24% |
| 2,5-Dimethylfuran-3,4-dicarboxylic acid diethyl ester | Colorless oil | 52% |
This method avoids toxic reagents, is relatively simple, cost-effective, and suitable for scale-up.
Hydroarylation of 3-(Furan-2-yl)propenoic Acids
Another synthetic approach relevant to derivatives of 2-(2,5-dimethylfuran-3-yl)propanoic acid is the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters using Brønsted superacid trifluoromethanesulfonic acid (TfOH). This method utilizes superelectrophilic activation to add aryl groups to the furan ring, potentially enabling the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Hydroarylation | 3-(furan-2-yl)propenoic acids + arenes in TfOH | Electrophilic addition to double bond |
| 2 | Isolation | Standard purification | Yields arylated furan propanoic acids |
While this method is more specialized and focused on arylated derivatives, it demonstrates the utility of superacid catalysis in functionalizing furan propanoic acids.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|---|
| Alkylation + Cyclization (Classical) | Sodium acetoacetic acid ethyl ester + chloroacetone | Strong acids, heat | Established chemistry | Complex, toxic reagents, low scalability | Low |
| Reflux of 2,3-Diacetylsuccinate Diethyl Ester in HCl | 2,3-Diacetylsuccinate diethyl ester | Hydrochloric acid, heat (oil bath/microwave) | Simple, non-toxic, cost-effective, tunable selectivity | Product mixture requires separation | High |
| Hydroarylation with TfOH (for derivatives) | 3-(furan-2-yl)propenoic acids | TfOH, arenes | Allows arylation, superelectrophilic activation | Requires superacid, specialized | Moderate |
Research Findings and Notes
The reflux method with hydrochloric acid allows selective synthesis of 2,5-dimethylfuran derivatives by adjusting acid concentration and heating conditions, providing flexibility in product outcome.
The hydroarylation approach using TfOH generates reactive O,C-diprotonated intermediates, enabling electrophilic addition to the furan ring. This method expands the scope for functionalized furan propanoic acids with potential antimicrobial properties.
Classical alkylation and cyclization routes, while historically significant, are less favored due to operational complexity and use of toxic reagents.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₂O₃
- Molecular Weight : 168.19 g/mol
- IUPAC Name : 2-(2,5-dimethyl-3-furyl)propanoic acid
- CAS Number : 1240526-46-8
The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Organic Synthesis
2-(2,5-Dimethylfuran-3-yl)propanoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its furan ring can undergo electrophilic reactions, facilitating the formation of various derivatives.
Table 1: Reactions Involving 2-(2,5-Dimethylfuran-3-yl)propanoic Acid
| Reaction Type | Description | Reference |
|---|---|---|
| Electrophilic Addition | Reacts with electrophiles to form new compounds | |
| Esterification | Forms esters with alcohols under acidic conditions | |
| Amidation | Reacts with amines to produce amides |
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties. The carboxylic acid group allows for interactions with biological targets.
Case Study: Antimicrobial Activity
A study explored the antimicrobial effects of derivatives of 2-(2,5-dimethylfuran-3-yl)propanoic acid against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound in antibiotic development .
Pharmaceutical Applications
The compound is being investigated for its therapeutic potential in drug development. Its ability to modify biological pathways makes it a candidate for creating new pharmaceuticals.
Table 2: Potential Therapeutic Applications
| Application Area | Description | Reference |
|---|---|---|
| Anti-inflammatory Drugs | Potential use in developing drugs targeting inflammation | |
| Antimicrobial Agents | Development of novel antibiotics |
Industrial Applications
In addition to its scientific applications, 2-(2,5-dimethylfuran-3-yl)propanoic acid is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.
Table 3: Industrial Uses
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and molecular distinctions between 2-(2,5-dimethylfuran-3-yl)propanoic acid and two related propanoic acid derivatives:
Note: The molecular weight for 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid was recalculated based on its formula, as the evidence erroneously states "17" .
Key Comparative Insights
Aromatic vs. In contrast, (R)-2-amino-3-(2,5-difluorophenyl)propanoic acid features a fluorinated benzene ring, which enhances electronegativity and may influence binding affinity in biological systems .
Functional Group Positioning: The propanoic acid group is attached to the second carbon in the target compound, while in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid, it is on the third carbon, altering steric and electronic effects.
Physicochemical Properties: The difluorophenyl group in the (R)-2-amino derivative increases hydrophobicity and metabolic stability compared to the dimethylfuran analog . The dioxopyrrolidin substituent may enhance solubility in polar solvents due to its lactam structure, whereas the dimethylfuran group could favor solubility in less polar environments .
Safety and Handling: While safety data for 2-(2,5-dimethylfuran-3-yl)propanoic acid are unavailable, 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is noted to cause skin, eye, and respiratory irritation, requiring stringent protective measures during handling .
Research Implications
Biological Activity
2-(2,5-Dimethylfuran-3-yl)propanoic acid is a compound characterized by the presence of a propanoic acid moiety attached to a 2,5-dimethylfuran ring. Its unique structure contributes to its chemical reactivity and biological activity, making it of interest in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential applications.
Chemical Structure and Properties
The chemical formula for 2-(2,5-dimethylfuran-3-yl)propanoic acid is . The structure includes a furan ring that enhances its reactivity due to the electrophilic nature of the furan and the carboxylic acid group.
Antimicrobial Properties
Research indicates that 2-(2,5-dimethylfuran-3-yl)propanoic acid exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various microorganisms:
- Bacterial Activity :
- Effective against Escherichia coli and Staphylococcus aureus, with mechanisms likely involving disruption of cellular processes in these bacteria.
- Fungal Activity :
- Exhibits antifungal properties against Candida albicans, suggesting potential applications in treating fungal infections.
The specific mechanisms of action remain under investigation but may involve interference with cell wall synthesis or metabolic pathways in target organisms .
Synthesis Methods
Several methods have been developed for synthesizing 2-(2,5-dimethylfuran-3-yl)propanoic acid. These methods often involve reactions that modify the furan ring or the carboxylic acid group to enhance biological activity or create new derivatives.
Comparative Analysis
To better understand the uniqueness of 2-(2,5-dimethylfuran-3-yl)propanoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 3-Amino-2-(2,5-dimethylfuran-3-yl)propanoic acid | Contains an amino group | Enhanced biological activity due to amino substitution |
| 3-(Furan-2-yl)-3-hydroxypropanoic acid | Hydroxy group addition | Potentially different solubility and reactivity |
| 3-Aryl-3-furan-2-ylpropanoic acids | Aryl substitution on the furan ring | Varied electronic properties affecting reactivity |
The structural features of 2-(2,5-dimethylfuran-3-yl)propanoic acid confer distinct chemical reactivity and biological activity compared to these similar compounds .
Case Studies
A study focusing on the antimicrobial efficacy of various compounds, including 2-(2,5-dimethylfuran-3-yl)propanoic acid, highlighted its potential as a natural preservative in food products. The results indicated that this compound could inhibit bacterial growth effectively at certain concentrations, suggesting its utility in food safety applications.
Q & A
Q. What synthetic methodologies are recommended for 2-(2,5-dimethylfuran-3-yl)propanoic acid, and how can reaction conditions be optimized?
While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous routes for furan-containing propanoic acids (e.g., 2,5-furandicarboxylic acid derivatives) suggest coupling furan precursors with propanoic acid moieties via Friedel-Crafts alkylation or ester hydrolysis . Optimization should focus on solvent selection (e.g., ethanol or DMSO for polar intermediates) and catalytic systems (e.g., acid/base conditions), with monitoring by TLC or HPLC to track intermediates .
Q. How should researchers characterize the structural integrity and purity of this compound?
Use a combination of:
- FT-IR spectroscopy to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹ and furan ring vibrations at ~1500–1600 cm⁻¹) .
- NMR (¹H/¹³C) to resolve substituent positions on the furan ring and propanoic acid chain. Compare with databases like NIST Chemistry WebBook for spectral validation .
- HPLC (C18 column, UV detection at 210–254 nm) to assess purity, referencing pharmacopeial standards for carboxylic acids .
Q. What are the stability considerations for this compound under varying storage conditions?
Furan derivatives are prone to oxidation and moisture absorption. Store in airtight containers under inert gas (N₂/Ar) at –20°C, and avoid prolonged exposure to light. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in catalytic or enzymatic systems?
- Density Functional Theory (DFT) can model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack.
- Molecular docking (using software like AutoDock Vina) can simulate interactions with enzymes (e.g., cyclooxygenase or cytochrome P450), leveraging structural analogs such as indenyl-propanoic acid derivatives .
- Validate predictions with experimental kinetic studies (e.g., UV-Vis monitoring of reaction rates) .
Q. What strategies resolve contradictions in reported bioactivity data for structurally related furan derivatives?
- Meta-analysis of existing data : Compare studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) while accounting for variables like solvent polarity (DMSO vs. ethanol) .
- Reproducibility protocols : Replicate key experiments (e.g., antimicrobial assays) under controlled conditions, using reference compounds (e.g., 2-amino-3-(4-hydroxyphenyl)propanoic acid) as positive controls .
Q. How can metabolic pathways of this compound be elucidated in biological systems?
- In vitro hepatocyte assays : Incubate with liver microsomes and use LC-MS/MS to identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) .
- Isotopic labeling : Introduce ¹³C or ²H labels at the propanoic acid chain to track metabolic fate via mass spectrometry .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential respiratory irritation .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb with inert materials (e.g., silica gel) .
Note on Evidence Limitations
The provided literature lacks direct data on 2-(2,5-dimethylfuran-3-yl)propanoic acid. Responses are inferred from structurally related compounds (e.g., furan-carboxylic acids, propanoic acid derivatives) and validated methodologies. Researchers should cross-verify findings with primary literature and computational tools.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
